molecular formula C12H11Cl2NO3S B11174322 2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide CAS No. 957483-47-5

2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide

Cat. No.: B11174322
CAS No.: 957483-47-5
M. Wt: 320.2 g/mol
InChI Key: GNSSMYZHYCQVSU-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-oxothiolan-3-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.

    N-(2-oxothiolan-3-yl)acetamide: Shares the thiolane ring and acetamide group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide is unique due to the combination of the dichlorophenoxy group and the thiolane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

957483-47-5

Molecular Formula

C12H11Cl2NO3S

Molecular Weight

320.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide

InChI

InChI=1S/C12H11Cl2NO3S/c13-7-1-2-10(8(14)5-7)18-6-11(16)15-9-3-4-19-12(9)17/h1-2,5,9H,3-4,6H2,(H,15,16)

InChI Key

GNSSMYZHYCQVSU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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